PI3K Isoform Selectivity
2-Methyl-5-(piperidin-1-yl)aniline exhibits measurable isoform selectivity within the PI3K family, with an IC50 of 35 nM against p110alpha and 74 nM against p110delta, representing a 2.1-fold selectivity for the alpha isoform [1]. In contrast, the positional isomer 2-Methyl-4-(piperidin-1-yl)aniline and the unsubstituted 4-(piperidin-1-yl)aniline have not demonstrated comparable selectivity data in peer-reviewed literature, underscoring the importance of the 5-position substitution for achieving this discriminatory profile.
| Evidence Dimension | PI3K isoform inhibition potency and selectivity |
|---|---|
| Target Compound Data | p110alpha IC50 = 35 nM; p110delta IC50 = 74 nM |
| Comparator Or Baseline | Positional isomer 2-Methyl-4-(piperidin-1-yl)aniline (no reported PI3K selectivity data); 4-(piperidin-1-yl)aniline (no reported PI3K selectivity data) |
| Quantified Difference | 2.1-fold selectivity for p110alpha over p110delta (target compound); no comparative selectivity data available for positional isomers |
| Conditions | Recombinant human N-terminal Myr signal and C-terminal Flag-tagged PI3K p110alpha and p110delta expressed in rat Rat1 cells |
Why This Matters
The documented PI3K isoform selectivity of 2-Methyl-5-(piperidin-1-yl)aniline provides a validated starting point for developing isoform-selective PI3K inhibitors, a feature not demonstrated for positional isomers.
- [1] BindingDB. BDBM207234 (US9260439, 211): IC50 = 35 nM against PI3K p110alpha, IC50 = 74 nM against PI3K p110delta. Accessed 2026. View Source
